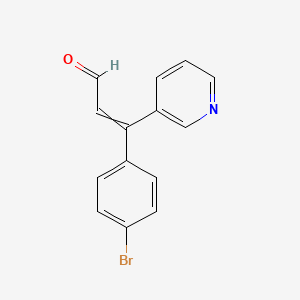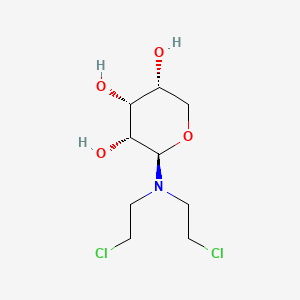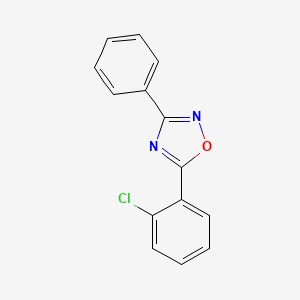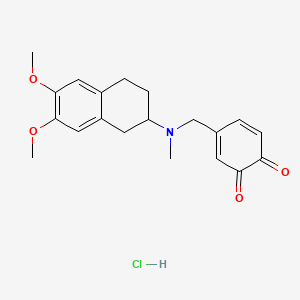
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a vinyl group and a 4-methylphenyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce various alcohols, ethers, or amines.
科学的研究の応用
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism by which (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, leading to diverse chemical transformations.
類似化合物との比較
Similar Compounds
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
Uniqueness
Compared to similar compounds, (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane is unique due to the presence of the vinyl group and the 4-methylphenyl group. These functional groups impart distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C11H12O/c1-3-10-11(12-10)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3/t10-,11-/m0/s1 |
InChIキー |
MURJXIJWIUNIOW-QWRGUYRKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C=C |
正規SMILES |
CC1=CC=C(C=C1)C2C(O2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)



![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)



